

"literature review on 2-Acrylamido-2-methyl-1-propanesulfonic acid"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Acrylamido-2-methyl-1-propanesulfonic acid

Cat. No.: B095186

[Get Quote](#)

An In-Depth Technical Guide to **2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS)**: Properties, Polymerization, and Advanced Applications

Abstract

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a uniquely versatile sulfonic acid acrylic monomer that has garnered significant attention across numerous scientific and industrial fields since its introduction. Its molecular structure, which combines a polymerizable acrylamido group with a highly hydrophilic and hydrolytically stable sulfonate group, imparts a remarkable set of properties to its corresponding polymers. These characteristics include exceptional thermal stability, tolerance to high salinity, and strong anionic character over a wide pH range. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, polymerization, and application of AMPS. It delves into the causality behind its performance, offers detailed experimental protocols, and explores its utility in diverse areas, from enhanced oil recovery and water treatment to advanced biomedical applications like drug delivery and tissue engineering.

The AMPS Monomer: A Unique Molecular Architecture

2-Acrylamido-2-methyl-1-propanesulfonic acid, commonly known by its acronym AMPS, is a white crystalline powder with the chemical formula $C_7H_{13}NO_4S$.^{[1][2]} The strategic

combination of functional groups within its structure is the primary driver of its utility.

Chemical Structure and Nomenclature

The IUPAC name for AMPS is 2-Methyl-2-(prop-2-enamido)propane-1-sulfonic acid.^[3] Its structure features a polymerizable vinyl group, an amide linkage, and a sulfonic acid group attached to a sterically hindered tertiary carbon.

Caption: Chemical structure of **2-Acrylamido-2-methyl-1-propanesulfonic acid** (AMPS).

The key to its performance lies in the synergy of these groups:

- Sulfonic Acid Group (-SO₃H): This is a strong acid group, meaning it is completely ionized across a wide pH range. This imparts a permanent anionic charge and exceptional hydrophilicity to polymers containing AMPS.^[3] This is also the source of its remarkable salt tolerance.
- Amide Group (-CONH-): Provides polarity and contributes to the monomer's reactivity.
- Geminal Dimethyl Group: These two methyl groups on the tertiary carbon adjacent to the amide nitrogen provide significant steric hindrance. This structural feature shields the amide bond from hydrolysis, granting AMPS-containing polymers superior hydrolytic and thermal stability compared to simpler acrylic monomers like acrylamide or acrylic acid.^{[3][4]}

Key Physicochemical Properties

The physical and chemical properties of the AMPS monomer are fundamental to its handling, polymerization, and the performance of the resulting polymers.

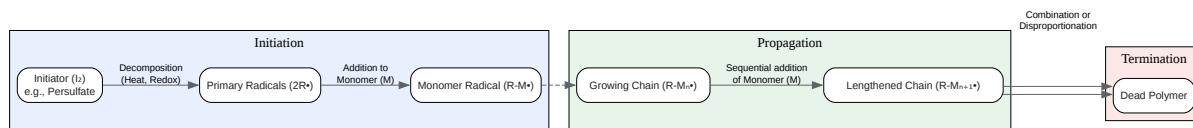
Property	Value	Source
Appearance	White crystalline powder	[2]
Molecular Weight	207.25 g/mol	[5]
CAS Number	15214-89-8	[2] [3]
Melting Point	184-186 °C	[2]
Solubility in Water	150 g / 100 g solvent	[3]
Solubility in DMF	>100 g / 100 g solvent	[3]

Synthesis and Polymerization of AMPS

Understanding the synthesis of the monomer and its subsequent polymerization is crucial for tailoring polymer properties for specific applications.

Monomer Synthesis: The Ritter Reaction

AMPS is commercially synthesized via the Ritter reaction. This process involves the reaction of acrylonitrile and isobutylene in the presence of concentrated sulfuric acid and water.[\[3\]](#) Recent patents describe processes that can achieve high purity (up to 99.7%) and improved yields.[\[3\]](#)


The causality of this reaction pathway is as follows:

- Carbocation Formation: Sulfuric acid protonates isobutylene, forming a stable tertiary carbocation.
- Nitrile Attack: The nitrogen atom of acrylonitrile acts as a nucleophile, attacking the carbocation.
- Hydrolysis and Rearrangement: Subsequent addition of water and intramolecular rearrangement leads to the final AMPS product.

Free-Radical Polymerization

AMPS readily undergoes free-radical polymerization in aqueous solutions, making it straightforward to produce high molecular weight homopolymers (poly-AMPS or PAMPS) and

copolymers.^[6] Due to charge repulsion between the sulfonate groups on the propagating chains, achieving very high molecular weight linear polymers can sometimes be challenging with AMPS alone.^[7]

[Click to download full resolution via product page](#)

Caption: General mechanism of free-radical polymerization.

Protocol 2.2.1: Redox-Initiated Solution Polymerization of AMPS

This protocol describes a typical lab-scale synthesis for an AMPS-based hydrogel, often used in biomedical research.^{[8][9]}

- Monomer Solution Preparation: Dissolve the desired amount of AMPS monomer (e.g., 50% w/v) and a cross-linker like N,N'-methylene-bis-acrylamide (MBA) (e.g., 1.0 mol% relative to monomer) in deionized water in a reaction vessel.
- Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 20-30 minutes to remove dissolved oxygen, which is a potent inhibitor of free-radical polymerization.^[10]
- Initiator Addition: Prepare stock solutions of a redox initiator pair, such as ammonium persulfate (APS) and tetramethylethylenediamine (TEMED). Add the APS solution to the monomer mixture, followed by the TEMED solution to kick-start the polymerization. The redox pair generates radicals at a high rate even at moderate temperatures.
- Polymerization: Seal the reaction vessel and place it in a thermostated water bath (e.g., 40-60°C) for a predetermined time (e.g., 2-16 hours) to allow the polymerization to proceed to

completion.[11][12]

- Purification: The resulting polymer gel can be removed, cut into pieces, and dialyzed against deionized water for several days to remove unreacted monomers and initiators.

Copolymerization of AMPS

The true versatility of AMPS is realized in its copolymers. By combining AMPS with other vinyl monomers, polymers with precisely tuned properties can be synthesized. Common comonomers include:

- Acrylamide (AAm): Used to build molecular weight and modify viscosity. Copolymers of AAm and AMPS are extensively used in enhanced oil recovery and water treatment.[13][14]
- Acrylic Acid (AA): Introduces a pH-responsive carboxylic acid group, creating hydrogels and polymers sensitive to changes in acidity.[7][15]
- Hydrophobic Monomers: Incorporating monomers like methyl methacrylate (MMA) can create amphiphilic block copolymers with unique self-assembly properties.[6]

The reactivity ratios of AMPS with various comonomers determine the final polymer microstructure (i.e., whether the monomers arrange in a random, alternating, or blocky fashion).

M1	M2	r1	r2	Conditions	Source
Acrylic Acid	AMPS	0.74	0.19	Water, pH=7.0	[3]
Acrylonitrile	AMPS	1.2	0.7	DMF	[3]
Acrylamide	AMPS	0.98	0.49	(Na-AMPS)	[3]

Properties and Performance of AMPS-Containing Polymers

The incorporation of AMPS units into a polymer backbone imparts a suite of highly desirable properties.

Exceptional Salt Tolerance and Hydrophilicity

This is arguably the most important characteristic of AMPS polymers. The sulfonic acid group is a very strong ionic group that remains ionized even in the presence of high concentrations of divalent cations (Ca^{2+} , Mg^{2+} , etc.).[\[3\]](#)

- Causality: In polymers like partially hydrolyzed polyacrylamide (PHPA), the carboxylate groups are susceptible to charge screening by cations in saline water. This causes the polymer coils to collapse, leading to a dramatic loss of solution viscosity. In contrast, the sulfonate groups in AMPS polymers are less affected, allowing the polymer chains to remain extended and maintain high viscosity even in hard brines. This makes them ideal for applications like enhanced oil recovery in harsh reservoir conditions.[\[3\]](#)[\[14\]](#) AMPS can also inhibit the precipitation of various mineral salts.[\[3\]](#)[\[4\]](#)

High Thermal and Hydrolytic Stability

The sterically hindered structure of AMPS provides excellent protection against both thermal degradation and hydrolytic breakdown.[\[3\]](#)[\[4\]](#)

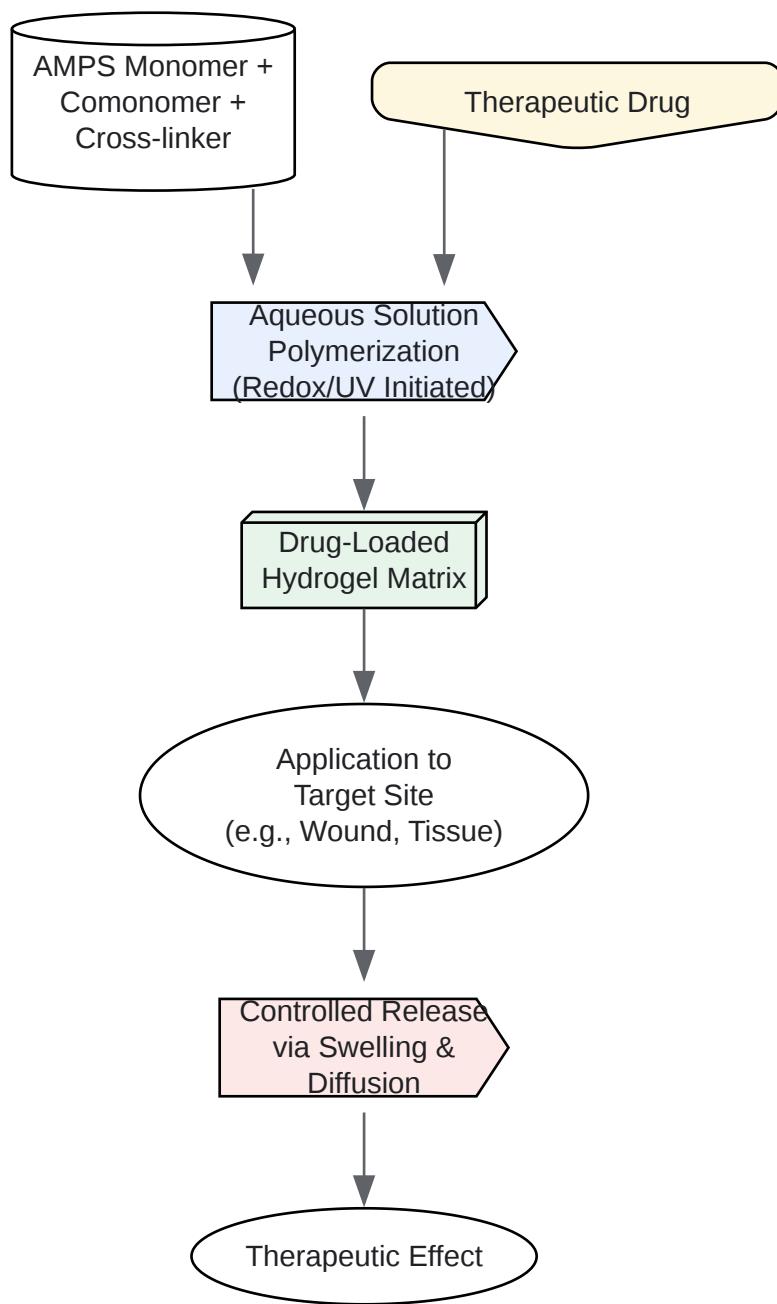
- Causality: The geminal dimethyl groups shield the adjacent amide bond from attack by water (hydrolysis), even under high-temperature or high-pH conditions. Standard acrylamide-based polymers can hydrolyze to form less effective acrylate groups at high temperatures, but AMPS-containing copolymers resist this degradation.[\[16\]](#)[\[17\]](#) The decomposition temperature of PAMPS can be up to 210°C, with its sodium salt form stable up to 329°C.[\[4\]](#)

Key Applications and Field-Proven Insights

The unique properties of AMPS polymers have led to their adoption in a wide array of high-performance applications.[\[3\]](#)

Enhanced Oil Recovery (EOR) and Drilling Fluids

In the hostile environments of oil reservoirs (high temperature, high salinity), AMPS copolymers are used to increase the viscosity of injection water for polymer flooding.[\[3\]](#) This improves the sweep efficiency, pushing more oil out of the rock formation. They also function as fluid loss inhibitors in drilling muds and scale inhibitors.[\[3\]](#)[\[18\]](#)


Water Treatment

As highly effective flocculants, AMPS-based polymers help in the purification of industrial wastewater by agglomerating suspended particles.[\[2\]](#) They also act as scale inhibitors in cooling towers and boilers, preventing the buildup of mineral deposits like calcium carbonate.[\[15\]](#)

Biomedical Applications: Hydrogels and Drug Delivery

The high water absorption capacity, biocompatibility, and stability of AMPS-based hydrogels make them excellent candidates for biomedical use.[\[7\]](#)[\[19\]](#)

- **Wound Dressings:** AMPS hydrogels can absorb large amounts of wound exudate while maintaining a moist environment conducive to healing. They adhere to healthy skin but not the wound bed, allowing for painless removal.[\[8\]](#)[\[9\]](#)
- **Drug Delivery:** These hydrogels can be loaded with therapeutic agents. The release of the drug can be controlled by the hydrogel's swelling properties and crosslink density.[\[19\]](#)[\[20\]](#) Copolymers with pH- or temperature-sensitive monomers can create "smart" hydrogels that release their payload in response to specific physiological triggers.[\[20\]](#)
- **Medical Electrodes:** The uniform conductivity and excellent skin adhesion of AMPS hydrogels make them suitable for ECG electrodes and electrosurgical grounding pads.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for creating and using an AMPS-based hydrogel for drug delivery.

Personal Care and Cosmetics

In skin care formulations, high molecular weight AMPS homopolymers act as effective rheology modifiers and lubricants.^[3] In hair care products like sprays and gels, AMPS copolymers are used as film-forming agents to provide durable hold.^{[21][22]}

Construction and Coatings

In concrete admixtures, AMPS-containing polymers function as high-range water reducers (superplasticizers), improving workability without compromising strength.^[3] In coatings and adhesives, they enhance chemical and shear stability and improve adhesion.^{[3][4]}

Characterization of AMPS Polymers

Proper characterization is essential to ensure a synthesized polymer meets the requirements for its intended application.

Protocol 5.1: Molecular Weight Determination by GPC

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymers based on their hydrodynamic volume in solution to determine molecular weight distribution.^[23]

- System Preparation: Use a GPC system equipped with an appropriate column set (e.g., Waters Ultrahydrogel) and a refractive index (RI) detector.^[7]
- Mobile Phase: The mobile phase must be a good solvent for the polymer and suppress ionic interactions. A common choice for AMPS polymers is an aqueous buffer, such as 0.1 M sodium azide or a buffer containing lithium bromide.^{[7][24]}
- Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 or 0.45 μ m filter to remove any particulate matter.
- Calibration: Calibrate the system using a series of well-defined polymer standards (e.g., pullulan or polyethylene glycol) with known molecular weights.^[7]
- Analysis: Inject the sample onto the column. The elution time is inversely proportional to the molecular weight. The data system uses the calibration curve to calculate the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index ($PDI = M_w/M_n$).^[23]

Protocol 5.2: Compositional Analysis by 1H NMR

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful tool for confirming the structure and determining the molar composition of copolymers.

- Sample Preparation: Dissolve a small amount of the dried polymer (5-10 mg) in a suitable deuterated solvent, such as deuterium oxide (D_2O).
- Data Acquisition: Acquire the ^1H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
- Spectral Analysis: Identify the characteristic peaks for each monomer unit in the copolymer. For an AMPS/Acrylamide copolymer, for example, the protons on the AMPS methyl groups will have a distinct chemical shift from the backbone protons.
- Composition Calculation: Integrate the area under the characteristic peaks corresponding to each monomer. The ratio of these integrated areas, normalized for the number of protons each signal represents, gives the molar ratio of the monomers in the final copolymer.

Safety and Handling

AMPS is a white, crystalline solid that is slightly acidic and has strong water absorption properties.^[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the monomer. Avoid inhalation of dust. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion and Future Outlook

2-Acrylamido-2-methyl-1-propanesulfonic acid is a high-performance specialty monomer whose unique molecular design translates directly into polymers with exceptional stability and functionality. The combination of a highly polar, ionically stable sulfonate group with a sterically protected amide linkage provides a powerful platform for developing materials that can withstand harsh chemical and thermal environments. From maximizing resource recovery in oilfields to enabling advanced drug delivery systems, the applications for AMPS-based polymers continue to expand. Future research will likely focus on developing novel copolymers with even more sophisticated responsive behaviors and on utilizing controlled radical polymerization techniques, such as RAFT, to create complex architectures for highly specialized applications.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN105399648A - Preparation method for 2-acrylamido-2-methylpropanesulfonic acid - Google Patents [patents.google.com]
- 2. greenchemindustries.com [greenchemindustries.com]
- 3. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. 2-Acrylamido-2-methyl-1-propanesulfonic acid | C7H13NO4S | CID 65360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Assessment of AMPS-Based Copolymers Prepared via Electron-Beam Irradiation for Ionic Conductive Hydrogels [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web.itu.edu.tr [web.itu.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. krwater.com [krwater.com]
- 16. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

- 18. cup.edu.cn [cup.edu.cn]
- 19. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. specialchem.com [specialchem.com]
- 22. cosmileeurope.eu [cosmileeurope.eu]
- 23. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 24. Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["literature review on 2-Acrylamido-2-methyl-1-propanesulfonic acid"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095186#literature-review-on-2-acrylamido-2-methyl-1-propanesulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

